Cd(II) protoporphyrin IX
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Overview
Description
Cadmium(II) protoporphyrin IX is a metalloporphyrin complex where cadmium is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is an organic compound classified as a porphyrin, which plays a crucial role in biological systems as a precursor to heme and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(II) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general steps include:
- Dissolving protoporphyrin IX in a suitable solvent like dimethyl sulfoxide or methanol.
- Adding the cadmium salt to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of cadmium(II) protoporphyrin IX may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cadmium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium(III) protoporphyrin IX.
Reduction: Reduction reactions can convert cadmium(II) protoporphyrin IX back to protoporphyrin IX.
Substitution: Ligand substitution reactions can occur, where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Cadmium(III) protoporphyrin IX.
Reduction: Protoporphyrin IX.
Substitution: Metalloporphyrins with different central metal ions.
Scientific Research Applications
Cadmium(II) protoporphyrin IX has several scientific research applications:
Chemistry: Used as a model compound to study the coordination chemistry of metalloporphyrins.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of cadmium(II) protoporphyrin IX involves its ability to coordinate with various biological molecules and participate in redox reactions. The cadmium ion can interact with proteins, enzymes, and nucleic acids, potentially affecting their function. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparison with Similar Compounds
Similar Compounds
Zinc protoporphyrin IX: Similar in structure but contains zinc instead of cadmium.
Iron protoporphyrin IX:
Magnesium protoporphyrin IX: A precursor to chlorophyll, essential for photosynthesis in plants.
Uniqueness
Cadmium(II) protoporphyrin IX is unique due to the specific properties imparted by the cadmium ion. These include distinct electronic and photophysical characteristics, making it suitable for specialized applications such as photodynamic therapy and catalysis .
Properties
Molecular Formula |
C34H32CdN4O4 |
---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
cadmium(2+);3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
ZNUXCYFRQDQURC-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
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